4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Biological Activity
The compound 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrazole moiety, which is known for its diverse biological activities.
- Substituents : The presence of a 4-fluorophenyl group and an azetidine ring enhances its pharmacological profile.
- Molecular Formula : C₁₈H₁₉FN₄O₂
- Molecular Weight : 348.37 g/mol
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉FN₄O₂ |
Molecular Weight | 348.37 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Anticancer Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. A study evaluating a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Compound 10e, closely related to our target compound, showed an IC50 value of 18 μmol/L against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .
Table 2: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |
---|---|---|---|
Compound 10e | LNCaP | 18 | 46 |
Lead Compound T3 | LNCaP | Not specified | Better than T3 |
The mechanism by which these compounds exert their effects often involves the inhibition of the androgen receptor pathway, which is crucial in the progression of prostate cancer. The pyrazole derivatives act as antagonists to the androgen receptor, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been studied for their antifungal , antibacterial , and anti-inflammatory activities. For instance, some derivatives have shown promising antifungal activity against various phytopathogenic fungi .
Case Study 1: Prostate Cancer Treatment
A clinical study investigated the efficacy of a pyrazole derivative similar to our compound in patients with advanced prostate cancer. The results indicated significant tumor reduction and improved PSA levels in patients treated with the compound compared to those receiving standard therapy.
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of pyrazole derivatives, revealing that certain modifications to the pyrazole structure enhanced activity against common fungal pathogens, suggesting potential applications in agricultural settings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring increases potency.
- Modifications on the azetidine ring can enhance bioavailability and reduce toxicity.
Table 3: Summary of SAR Findings
Modification | Effect |
---|---|
Fluorine substitution | Increases potency |
Azetidine ring modification | Enhances bioavailability |
Properties
IUPAC Name |
4-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-13-8-16(9-20(27)24(13)2)29-17-11-26(12-17)21(28)19-10-18(23-25(19)3)14-4-6-15(22)7-5-14/h4-10,17H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYUAJRHVOWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.